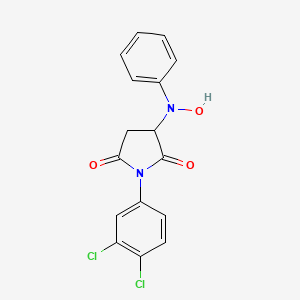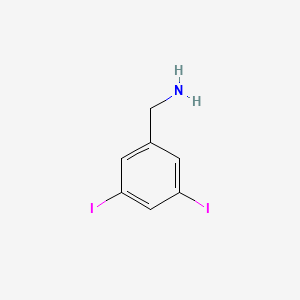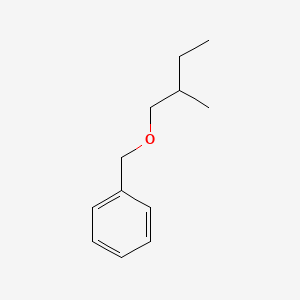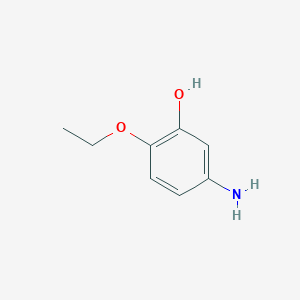![molecular formula C57H33N9 B14144853 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine CAS No. 938182-03-7](/img/structure/B14144853.png)
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C₅₁H₃₃N₉ and a molecular weight of 771.868 g/mol This compound is characterized by its intricate structure, which includes multiple pyridine rings and ethynyl linkages
Méthodes De Préparation
The synthesis of 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of 2-acetylpyridine and terephthalaldehyde.
Formation of Intermediate: These starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Coupling: The intermediate is then coupled with 2,6-dipyridin-2-ylpyridine using palladium-catalyzed cross-coupling reactions to form the final product.
Analyse Des Réactions Chimiques
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications :
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s ability to form stable complexes with metals makes it useful in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine involves its interaction with metal ions to form coordination complexes . These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications. The compound’s multiple pyridine rings and ethynyl linkages allow it to act as a versatile ligand, binding to metal ions through multiple coordination sites.
Comparaison Avec Des Composés Similaires
4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as :
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also contains multiple pyridine rings and is used in coordination chemistry.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with pyridine rings, used as a ligand in metal complexes.
The uniqueness of this compound lies in its complex structure, which allows for multiple coordination sites and versatile applications in various fields.
Propriétés
Numéro CAS |
938182-03-7 |
|---|---|
Formule moléculaire |
C57H33N9 |
Poids moléculaire |
843.9 g/mol |
Nom IUPAC |
4-[2-[3,5-bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C57H33N9/c1-7-25-58-46(13-1)52-34-43(35-53(64-52)47-14-2-8-26-59-47)22-19-40-31-41(20-23-44-36-54(48-15-3-9-27-60-48)65-55(37-44)49-16-4-10-28-61-49)33-42(32-40)21-24-45-38-56(50-17-5-11-29-62-50)66-57(39-45)51-18-6-12-30-63-51/h1-18,25-39H |
Clé InChI |
RDEKXCFYZVKZMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#CC4=CC(=CC(=C4)C#CC5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C#CC8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)


![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)


![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)
![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)



